Cas no 101714-35-6 (6-Iodochroman-4-one)

6-Iodochroman-4-one structure
6-Iodochroman-4-one structure
Product Name:6-Iodochroman-4-one
CAS No:101714-35-6
MF:C9H7IO2
MW:274.055155038834
MDL:MFCD01319018
CID:137529
PubChem ID:3580262
Update Time:2025-10-30

6-Iodochroman-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Iodochroman-4-one
    • 4H-1-Benzopyran-4-one,2,3-dihydro-6-iodo-
    • 6-iodo-2,3-dihydrochromen-4-one
    • 2,3-Dihydro-6-Iodo-4H-1-Benzopyran-4-One
    • 4H-1-Benzopyran-4-one,2,3-dihydro-6-iodo
    • 6-iodo-2,3-dihydro-4H-benzopyran-4-one
    • 6-iodo-2,3-dihydro-4H-chromen-4-one
    • 6-Jodchroman-4-on
    • DTXSID40393842
    • MFCD01319018
    • FT-0750550
    • AB08840
    • 6-Iodo-2,3-dihydro-4H-1-benzopyran-4-one
    • AKOS009328865
    • 101714-35-6
    • BEA71435
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-6-iodo-
    • SDUOLEARZNZVAN-UHFFFAOYSA-N
    • SCHEMBL67612
    • F11200
    • BS-19117
    • CS-0155728
    • DA-36105
    • 6-IODO-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE
    • MDL: MFCD01319018
    • Inchi: 1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
    • InChI Key: SDUOLEARZNZVAN-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C(CCO2)=O

Computed Properties

  • Exact Mass: 273.94900
  • Monoisotopic Mass: 273.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 357.7±42.0 °C at 760 mmHg
  • Flash Point: 170.1±27.9 °C
  • PSA: 26.30000
  • LogP: 2.25640
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

6-Iodochroman-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I6823-1g
6-Iodochroman-4-one
101714-35-6 99%
1g
2078CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I6823-5g
6-Iodochroman-4-one
101714-35-6 99%
5g
8316CNY 2021-05-08
Alichem
A449041533-5g
6-Iodochroman-4-one
101714-35-6 95%
5g
$768.60 2023-09-04
Chemenu
CM162580-5g
6-Iodochroman-4-one
101714-35-6 95%
5g
$684 2021-08-05
TRC
I737428-50mg
6-Iodochroman-4-one
101714-35-6
50mg
$ 50.00 2022-06-04
TRC
I737428-100mg
6-Iodochroman-4-one
101714-35-6
100mg
$ 70.00 2022-06-04
TRC
I737428-500mg
6-Iodochroman-4-one
101714-35-6
500mg
$ 250.00 2022-06-04
Frontier Specialty Chemicals
I6823-1 g
6-Iodochroman-4-one
101714-35-6
1g
$ 84.00 2022-11-04
Frontier Specialty Chemicals
I6823-5 g
6-Iodochroman-4-one
101714-35-6
5g
$ 315.00 2022-11-04
Chemenu
CM162580-250mg
6-Iodochroman-4-one
101714-35-6 95%
250mg
$95 2023-03-05

6-Iodochroman-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:101714-35-6)6-Iodochroman-4-one
Order Number:A1228969
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:53
Price ($):327
Email:sales@amadischem.com

6-Iodochroman-4-one Related Literature

Additional information on 6-Iodochroman-4-one

Professional Introduction to 6-Iodochroman-4-one (CAS No. 101714-35-6)

6-Iodochroman-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 101714-35-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic iodinated chromone derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry, agrochemical synthesis, and material science. The presence of both an iodine substituent and a carbonyl group at specific positions on the chromane ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 6-Iodochroman-4-one consists of a benzopyranone core with an iodine atom at the 6-position and a ketone functional group at the 4-position. This arrangement allows for facile participation in various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and condensation processes. Such reactivity is particularly exploited in the development of novel pharmacophores targeting a broad spectrum of biological pathways.

In recent years, 6-Iodochroman-4-one has been extensively studied for its role as a key intermediate in the synthesis of bioactive molecules. One notable area of research involves its application in the development of anticancer agents. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more intricate molecular architectures. For instance, studies have demonstrated its utility in generating trastuzumab-like inhibitors that interact with tyrosine kinase receptors, which are pivotal in cancer cell proliferation and survival signaling cascades.

Moreover, 6-Iodochroman-4-one has been explored in the synthesis of small-molecule modulators targeting neurological disorders. The chromone scaffold is well-documented for its pharmacological properties, including neuroprotective and antioxidant effects. Researchers have leveraged 6-Iodochroman-4-one to develop novel compounds that exhibit potential benefits in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The iodine moiety facilitates further derivatization, allowing chemists to fine-tune physicochemical properties like solubility and metabolic stability.

The agrochemical sector has also recognized the value of 6-Iodochroman-4-one as a precursor for synthesizing bioactive pesticides and herbicides. Its structural features enable the creation of molecules with selective toxicity toward certain pests while minimizing environmental impact. Recent advancements in green chemistry have prompted investigations into sustainable synthetic routes for 6-Iodochroman-4-one, emphasizing catalytic methods that reduce waste and energy consumption.

From a materials science perspective, 6-Iodochroman-4-one contributes to the development of functional dyes and organic semiconductors. The conjugated system inherent to chromones enhances light absorption properties, making them suitable for applications in photovoltaic cells and optoelectronic devices. Researchers are exploring modifications to the 6-Iodochroman-4-one core to optimize charge transport characteristics, which are critical for improving device efficiency.

The synthesis of 6-Iodochroman-4-one typically involves multi-step organic transformations starting from readily available aromatic precursors. Common methodologies include iodination followed by oxidation or cyclization steps to establish the desired functional groups. Advances in synthetic techniques, such as flow chemistry and microwave-assisted reactions, have streamlined these processes, enhancing yield and purity. These improvements are essential for meeting the demands of industrial-scale production where cost-effectiveness and scalability are paramount.

In conclusion,6-Iodochroman-4-one (CAS No. 101714-35-6) stands as a cornerstone compound in modern chemical synthesis. Its unique structural attributes enable diverse applications across pharmaceuticals, agriculture, and advanced materials. As research continues to uncover new methodologies for its preparation and utilization,6-Iodochroman-4-one is poised to remain at the forefront of innovation in synthetic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:101714-35-6)6-Iodochroman-4-one
A1228969
Purity:99%
Quantity:5g
Price ($):327
Email